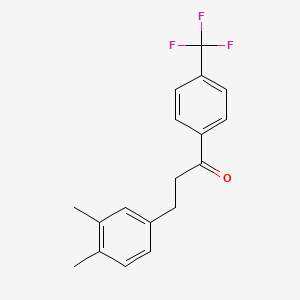

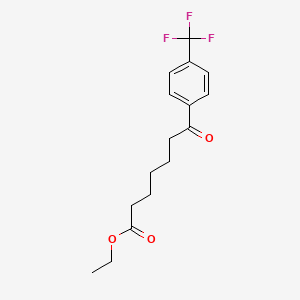

Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate is a chemical compound with the molecular formula C16H19F3O3 . It is used in various applications in scientific research, particularly in the fields of organic synthesis, drug discovery, and medicinal chemistry.

Molecular Structure Analysis

The molecular structure of Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate is characterized by a molecular formula of C16H19F3O3 . The average mass of the molecule is 316.315 Da, and the monoisotopic mass is 316.128632 Da .Physical And Chemical Properties Analysis

Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate has a molecular formula of C16H19F3O3 . Its physical and chemical properties, such as melting point, boiling point, and density, are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen

Macromolecular Adducts Research

Studies on macromolecular adducts, such as those involving ethylene oxide (ETO), offer insights into the interaction between chemicals and DNA, which could be relevant for understanding the applications of various ethyl esters in research. For instance, research conducted on the formation and persistence of 7-(2-hydroxyethyl)guanine (7-HEG) in rats exposed to ETO by inhalation highlights the importance of macromolecular adducts in toxicology and pharmacology (Walker et al., 1990).

Sterilization and Medical Devices

Ethylene oxide (EO) sterilization is crucial in the medical field for ensuring the sterility of medical devices. The review by Mendes et al. (2007) on EO sterilization outlines the progress and challenges in EO application, including cycle design and validation, which could be pertinent for research into similar esters (Mendes, Brandão, & Silva, 2007).

Catalytic Oxidation Research

Research on the selective catalytic oxidation of cyclohexene, which leads to various industrially relevant products, reflects the synthetic and application potential of specific ethyl esters in chemical synthesis and industry. Cao et al. (2018) provide a review of advances in this area, which could be analogous to the applications of Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate in catalysis or synthesis (Cao et al., 2018).

Antioxidant Activity Analysis

Understanding the antioxidant activity of compounds is crucial for various applications, including food preservation and medicinal chemistry. Munteanu and Apetrei (2021) review analytical methods used in determining antioxidant activity, which could be relevant for evaluating the properties of Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate or related compounds (Munteanu & Apetrei, 2021).

Chemical Recycling

The chemical recycling of poly(ethylene terephthalate) (PET) highlights a critical area of research in sustainability and materials science. The techniques used for recycling PET, as reviewed by Karayannidis and Achilias (2007), may offer insights into the recyclability and environmental impact of similar esters (Karayannidis & Achilias, 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 7-oxo-7-[4-(trifluoromethyl)phenyl]heptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3O3/c1-2-22-15(21)7-5-3-4-6-14(20)12-8-10-13(11-9-12)16(17,18)19/h8-11H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPUXFZXLXYDEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645739 |

Source

|

| Record name | Ethyl 7-oxo-7-[4-(trifluoromethyl)phenyl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate | |

CAS RN |

898777-85-0 |

Source

|

| Record name | Ethyl 7-oxo-7-[4-(trifluoromethyl)phenyl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.